1-Cyclopropyl-3-(2,4-dimethylthiazol-5-yl)propane-1,3-dione
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Overview
Description
1-Cyclopropyl-3-(2,4-dimethylthiazol-5-yl)propane-1,3-dione is an organic compound with the molecular formula C11H13NO2S and a molecular weight of 223.29 g/mol . This compound features a cyclopropyl group and a thiazole ring, which are known for their unique chemical properties and biological activities .
Preparation Methods
The synthesis of 1-Cyclopropyl-3-(2,4-dimethylthiazol-5-yl)propane-1,3-dione typically involves the following steps:
Cyclopropylation: Introduction of the cyclopropyl group to the precursor molecule.
Thiazole Formation: Formation of the thiazole ring through cyclization reactions.
Final Assembly: Coupling of the cyclopropyl and thiazole moieties under specific reaction conditions.
Industrial production methods may involve bulk custom synthesis and procurement processes to ensure the compound is available in large quantities for research and application .
Chemical Reactions Analysis
1-Cyclopropyl-3-(2,4-dimethylthiazol-5-yl)propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyclopropyl-3-(2,4-dimethylthiazol-5-yl)propane-1,3-dione has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-(2,4-dimethylthiazol-5-yl)propane-1,3-dione involves its interaction with specific molecular targets and pathways. The thiazole ring can participate in various biochemical interactions, potentially affecting enzyme activity and cellular processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-Cyclopropyl-3-(2,4-dimethylthiazol-5-yl)propane-1,3-dione can be compared with other thiazole-containing compounds, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
The uniqueness of this compound lies in its specific structural features and the combination of the cyclopropyl and thiazole moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C11H13NO2S |
---|---|
Molecular Weight |
223.29 g/mol |
IUPAC Name |
1-cyclopropyl-3-(2,4-dimethyl-1,3-thiazol-5-yl)propane-1,3-dione |
InChI |
InChI=1S/C11H13NO2S/c1-6-11(15-7(2)12-6)10(14)5-9(13)8-3-4-8/h8H,3-5H2,1-2H3 |
InChI Key |
GCYNBTSXIZIFLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)CC(=O)C2CC2 |
Origin of Product |
United States |
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